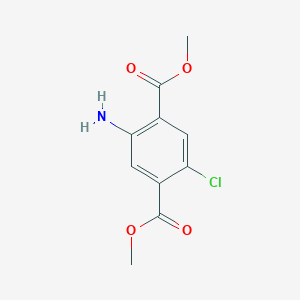

Dimethyl 2-amino-5-chloroterephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-amino-5-chlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJUFXJQMGCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401145 | |

| Record name | Dimethyl 2-amino-5-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32888-87-2 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-5-chloro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32888-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-amino-5-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2 Amino 5 Chloroterephthalate

Direct Synthesis Routes

The direct functionalization of the readily available Dimethyl Terephthalate (B1205515) (DMT) presents an attractive, atom-economical approach to Dimethyl 2-amino-5-chloroterephthalate. However, the direct and selective introduction of both an amino and a chloro group onto the aromatic ring in a specific orientation is a significant chemical challenge.

Reaction of Dimethyl Terephthalate with Chloramine (B81541)

Precursor-Based Synthesis Strategies

A more practical and controllable approach to the synthesis of this compound involves the use of pre-functionalized precursors. These multi-step strategies allow for the precise placement of the required amino and chloro substituents on the terephthalic acid framework.

Amination/Chlorination of Terephthalate Precursors

A common and effective strategy for synthesizing molecules with a 2-amino-5-chloro substitution pattern on a benzene (B151609) ring involves a sequence of nitration, chlorination, and reduction. A plausible and analogous pathway for the target molecule can be inferred from the synthesis of structurally similar compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide. google.com

This strategy can be adapted to a terephthalate precursor. A likely synthetic route would start from Dimethyl 2-nitroterephthalate. The key steps would be:

Chlorination of the Nitro-Precursor: The Dimethyl 2-nitroterephthalate would first be chlorinated. The nitro group directs incoming electrophiles to the meta position. However, to achieve the desired 5-chloro substitution, the reaction conditions would need to be carefully controlled.

Reduction of the Nitro Group: The resulting Dimethyl 2-nitro-5-chloroterephthalate would then be reduced to the corresponding amine.

Alternatively, a process could start with a chlorinated terephthalate. For instance, starting with Dimethyl 2,5-dichloroterephthalate, a selective nucleophilic aromatic substitution (SNAAr) could be envisioned where one chlorine atom is replaced by an amino group. This reaction would require a nitrogen nucleophile, such as ammonia (B1221849) or an ammonia equivalent, and would likely need a catalyst and specific conditions to achieve mono-substitution.

Catalytic Hydrogenation Approaches for Amino-terephthalate Derivatives

Catalytic hydrogenation is a crucial and widely employed method for the reduction of nitro groups to amines, a key step in many precursor-based syntheses of amino-terephthalate derivatives. chemicalbook.com This method is often preferred due to its high efficiency, cleaner reaction profiles, and the ability to use a variety of catalysts.

In the context of synthesizing this compound, the most probable application of catalytic hydrogenation would be the reduction of a Dimethyl 2-nitro-5-chloroterephthalate precursor.

The general reaction is as follows:

Dimethyl 2-nitro-5-chloroterephthalate + H₂ (catalyst) → this compound

Commonly used catalysts for such transformations include noble metals like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). google.comrsc.org The reaction is typically carried out in a solvent such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297), under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature are critical parameters that are optimized to ensure complete conversion and high selectivity. For instance, a patent related to a similar structure describes catalytic hydrogenation as a key step to form the amino group before the final chlorination step. google.com

The efficiency of catalytic transfer hydrogenation (CTH) has also been demonstrated for the reduction of aromatic nitro compounds, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C. google.com This approach can sometimes offer milder reaction conditions compared to using gaseous hydrogen. chemicalbook.comgoogle.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and cost-effective. For a multi-step synthesis of this compound, each step requires careful tuning of its parameters. Based on analogous syntheses of similar compounds, the following tables outline key parameters and potential conditions that would be the focus of optimization studies.

Table 1: Hypothetical Optimization Parameters for Chlorination of Dimethyl 2-nitroterephthalate

| Parameter | Range/Options | Rationale |

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), Chlorine (Cl₂), N-Chlorosuccinimide (NCS) | Choice affects reactivity, selectivity, and handling requirements. |

| Catalyst | Lewis acids (e.g., FeCl₃, AlCl₃), Radical initiators (for certain reagents) | Activates the chlorinating agent and influences regioselectivity. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Acetonitrile, Acetic Acid | Solvent polarity and temperature range affect reaction rate and solubility. |

| Temperature | 0 °C to 80 °C | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or GC to ensure completion. |

Table 2: Hypothetical Optimization Parameters for Catalytic Hydrogenation of Dimethyl 2-nitro-5-chloroterephthalate

| Parameter | Range/Options | Rationale |

| Catalyst | Pd/C (5% or 10%), Pt/C, Raney Nickel | Catalyst choice influences reaction rate, selectivity, and potential for dehalogenation. |

| Catalyst Loading | 1 to 10 mol% | Balances reaction speed with cost. |

| Hydrogen Pressure | 1 to 50 atm | Higher pressure can increase the reaction rate but requires specialized equipment. |

| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Affects solubility of the substrate and catalyst activity. |

| Temperature | 25 °C to 100 °C | Higher temperatures can speed up the reaction but may increase side products. |

| Additives | Acids or bases (in small amounts) | Can sometimes improve catalyst performance and selectivity. |

A patent for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide reports yields as high as 90.2% for the final chlorination step and 93.2% for the nitro reduction step, indicating that high-yielding conditions are achievable for these types of transformations with careful optimization. google.com

Scalability and Industrial Relevance of Synthetic Routes for this compound

The industrial viability of any synthetic route depends on its scalability, cost-effectiveness, safety, and environmental impact. While specific large-scale production data for this compound is not widely published, its structural similarity to other industrially significant terephthalate derivatives allows for an assessment of its potential for industrial production.

Dimethyl terephthalate (DMT) itself is a large-scale industrial chemical, primarily used in the production of polyesters like PET. wikipedia.org Furthermore, its precursor, terephthalic acid, is also produced on a massive scale. google.comepo.org This established infrastructure for the production of the basic terephthalate skeleton is a significant advantage.

The precursor-based strategies, particularly those involving nitration, chlorination, and catalytic hydrogenation, are all well-established industrial processes. For example, 2-Aminoterephthalic acid dimethyl ester is a known intermediate in the industrial synthesis of azo pigments. nih.govnih.govresearchgate.net This demonstrates that the amination of the terephthalate ring system is industrially feasible.

The scalability of catalytic hydrogenation is well-documented, with many industrial processes relying on this technology for the production of amines from nitro compounds. rsc.org The key challenges in scaling up the synthesis of this compound would include:

Process Safety: Handling of nitrating agents, chlorine or sulfuryl chloride, and pressurized hydrogen requires robust safety protocols and specialized equipment.

Waste Management: The reactions, particularly nitration and chlorination, can generate acidic and potentially hazardous waste streams that need to be managed.

Despite these challenges, the use of established chemical transformations and the availability of the core raw materials suggest that the industrial-scale synthesis of this compound is a feasible endeavor, provided there is sufficient market demand for the polymers or fine chemicals derived from it.

Chemical Reactivity and Transformations of Dimethyl 2 Amino 5 Chloroterephthalate

Reactions Involving the Amino Group

The amino group (-NH₂) on the aromatic ring is a key site for chemical modification. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.

The primary aromatic amino group of Dimethyl 2-amino-5-chloroterephthalate can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This diazonium intermediate is highly versatile and can be unstable, often being used immediately in subsequent reactions.

A prominent application of this reactivity is the Sandmeyer reaction, which provides a pathway to replace the amino group with a variety of substituents, including halogens. masterorganicchemistry.comresearchgate.net For instance, to replace the amino group with a second chloro substituent to yield Dimethyl 2,5-dichloroterephthalate, the freshly prepared diazonium salt solution would be added to a solution of copper(I) chloride (CuCl). researchgate.net The copper(I) catalyst facilitates the displacement of the diazonio group (-N₂⁺) by a chloride ion, releasing nitrogen gas. masterorganicchemistry.comresearchgate.net While the classic Sandmeyer reaction is widely used, its reliance on strongly acidic conditions and potentially explosive diazonium intermediates has led to the development of alternative methods. researchgate.net

Table 1: Representative Diazotization-Sandmeyer Reaction

| Reactant | Reagents/Conditions | Product |

|---|

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with acylating agents to form amides. This is a common strategy for protecting the amino group or for synthesizing more complex molecules. Typical acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would convert the amino group into an acetamido group, yielding Dimethyl 2-acetamido-5-chloroterephthalate. Similarly, formylation can be achieved; for instance, a related compound, dimethyl 2-amino-5-hydroxyterephthalate, has been successfully formylated using triethyl orthoformate (CH(OEt)₃) under microwave conditions to yield the corresponding formamido derivative. wikipedia.org

Direct amidation with carboxylic acids is also possible using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net

Table 2: Examples of Acylation/Amidation Reactions

| Reaction Type | Reagent(s) | Product Example |

|---|---|---|

| Acetylation | Acetyl chloride, Pyridine | Dimethyl 2-acetamido-5-chloroterephthalate |

| Formylation | Triethyl orthoformate | Dimethyl 2-formamido-5-chloroterephthalate |

The nucleophilic amino group can participate in substitution reactions by attacking electrophilic carbon centers. A common example is N-alkylation. The reaction of the amino group with alkyl halides, such as methyl iodide, can lead to the formation of secondary and tertiary amines. For instance, reacting this compound with one equivalent of an alkylating agent under basic conditions would primarily yield the N-alkylated secondary amine. The reaction of the parent compound, dimethyl-2-aminoterephthalate, with dimethyl sulfate (B86663) in the presence of potassium carbonate results in the formation of dimethyl-2-(methylamino)terephthalate. nih.gov Using a stronger base like sodium hydride and an excess of an alkylating agent such as methyl iodide can lead to the formation of the tertiary amine, dimethyl 2-(dimethylamino)terephthalate. nih.gov

Furthermore, the amino group can act as a nucleophile in reactions like the Buchwald-Hartwig amination or Ullmann condensation, displacing halides from aryl or vinyl halides to form new C-N bonds, although this typically involves a metal catalyst (e.g., palladium or copper).

Reactions Involving the Ester Groups

The two methyl ester groups (-COOCH₃) are susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

The methyl ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid groups under either acidic or basic conditions to produce 2-amino-5-chloroterephthalic acid. asianpubs.org

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), usually in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction consumes one equivalent of base per ester group and initially yields the dicarboxylate salt. A subsequent acidification step is required to protonate the carboxylate ions and isolate the final dicarboxylic acid product, 2-amino-5-chloroterephthalic acid. scispace.comacs.org

Transesterification is a process where the alkoxy group (-OCH₃) of the ester is exchanged with the alkoxy group of another alcohol. wikipedia.org This reaction is catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide) and is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it forms. masterorganicchemistry.comwikipedia.org

For this compound, reacting it with ethanol (B145695) (C₂H₅OH) in the presence of a suitable catalyst would yield Diethyl 2-amino-5-chloroterephthalate. This reaction is highly valuable for producing different esters with varied physical properties or for creating polyesters. The transesterification of the parent compound, dimethyl terephthalate (B1205515) (DMT), with alcohols like ethylene (B1197577) glycol or 1,4-butanediol (B3395766) is a fundamental industrial process for producing polymers like PET and PBT, respectively. nih.govscispace.comacs.org A variety of catalysts, including zinc acetate (B1210297), tetrabutyl titanate, and modified hydrotalcites, have been effectively used for these transformations. researchgate.netnih.govscispace.com

Table 3: Representative Transesterification Reaction

| Reactant | Reagents/Conditions | Product Example |

|---|

Reduction of Ester Moieties

The ester functional groups in this compound are susceptible to reduction to the corresponding alcohols, yielding (2-amino-5-chlorobenzene-1,4-diyl)dimethanol. This transformation typically requires potent reducing agents due to the relative stability of esters compared to other carbonyl compounds.

Commonly employed reagents for this type of reduction include metal hydrides. Lithium aluminium hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction would proceed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide intermediates.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of additives like lithium chloride or by using a mixed solvent system. A more selective approach might involve diisobutylaluminium hydride (DIBAL-H), which can reduce esters to aldehydes at low temperatures, although conversion to the alcohol can occur if excess reagent or higher temperatures are used.

Table 1: Potential Conditions for Ester Reduction

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to reflux | (2-amino-5-chlorobenzene-1,4-diyl)dimethanol |

| Sodium borohydride (NaBH₄) / Lewis Acid | Ethanol/Methanol | Room temperature to reflux | (2-amino-5-chlorobenzene-1,4-diyl)dimethanol |

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its substituents. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. Conversely, the two methoxycarbonyl groups (-COOCH₃) are deactivating and meta-directing, while the chloro group (-Cl) is deactivating but ortho-, para-directing.

Electrophilic Aromatic Substitution Studies on the Substituted Benzene Ring

In electrophilic aromatic substitution (EAS) reactions, the position of attack by an electrophile is determined by the combined directing effects of the existing substituents. The amino group is the most powerful activating group on the ring, and its directing effect will dominate. It directs incoming electrophiles to the positions ortho and para to it.

The position para to the amino group is already occupied by a methoxycarbonyl group. The two ortho positions are C3 and C5. The C5 position is blocked by the chloro substituent. Therefore, electrophilic attack is most likely to occur at the C3 position. The deactivating nature of the ester and chloro groups further reduces the reactivity of the ring, often necessitating harsher reaction conditions for substitution to occur. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Dimethyl 2-amino-5-chloro-3-nitroterephthalate |

| Halogenation | Br₂, FeBr₃ | Dimethyl 2-amino-3-bromo-5-chloroterephthalate |

Nucleophilic Aromatic Substitution Potential (considering the chloro-substituent)

The chloro-substituent on the aromatic ring has the potential to be displaced via a nucleophilic aromatic substitution (SₙAr) reaction. Such reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov In this molecule, there is a methoxycarbonyl group para to the chlorine and an amino group ortho to it.

While the ester group is electron-withdrawing and helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction, the amino group is strongly electron-donating, which is destabilizing and thus deactivates the ring towards SₙAr. youtube.com Consequently, forcing conditions, such as high temperatures, high pressures, or the use of a highly reactive nucleophile, would likely be required to achieve substitution of the chlorine atom.

Chemoselectivity Studies of Multi-functional Group Reactivity

Chemoselectivity is a critical consideration in the chemistry of a multi-functional molecule like this compound. Different reagents will preferentially react with one functional group over others.

For instance, the amino group is nucleophilic and can readily undergo reactions like acylation or alkylation under basic or neutral conditions. A reaction with acetic anhydride, for example, would likely lead to the formation of Dimethyl 2-acetamido-5-chloroterephthalate, leaving the ester and chloro groups untouched.

Conversely, the ester groups can be selectively targeted. Saponification, the hydrolysis of the esters to carboxylic acids using a base like sodium hydroxide, would typically require heat. Under these conditions, the amino and chloro groups would remain intact, yielding 2-amino-5-chloroterephthalic acid.

The reduction of the esters, as discussed previously, requires strong reducing agents that would likely also reduce other functional groups if they were susceptible (e.g., a nitro group). However, the amino and chloro groups are generally stable to hydride-based reducing agents. This allows for the selective reduction of the esters to alcohols. This differential reactivity allows for a range of selective transformations, making the molecule a versatile building block in organic synthesis.

Spectroscopic Characterization of Dimethyl 2 Amino 5 Chloroterephthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. The predicted ¹H NMR spectrum of Dimethyl 2-amino-5-chloroterephthalate in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the two ester groups.

The introduction of a chlorine atom at the C5 position is expected to influence the chemical shifts of the aromatic protons compared to the non-chlorinated analog, Dimethyl 2-aminoterephthalate. The electron-withdrawing nature of the chlorine atom would deshield the adjacent aromatic protons, causing their signals to appear at a higher chemical shift (further downfield).

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C3) | 7.3 - 7.5 | Singlet | 1H |

| Aromatic H (C6) | 7.8 - 8.0 | Singlet | 1H |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The presence of the chlorine atom significantly affects the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the chlorine (C5) will experience a significant downfield shift. The other aromatic carbon signals will also be influenced, albeit to a lesser extent.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C=O (Ester) | 165 - 170 |

| C-NH₂ (C2) | 145 - 150 |

| C-Cl (C5) | 130 - 135 |

| Aromatic C | 120 - 130 |

| Aromatic C | 115 - 125 |

| Aromatic C | 110 - 120 |

| Aromatic C | 105 - 115 |

| Methoxy (-OCH₃) | 50 - 55 |

| Methoxy (-OCH₃) | 50 - 55 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights, especially for complex molecules or for confirming assignments.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY would reveal correlations between coupled protons, helping to confirm the connectivity of the aromatic protons.

HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, definitively assigning the protonated carbons in the ¹³C NMR spectrum.

Solid-State NMR (ssNMR): This technique is used to study the structure and dynamics of materials in the solid state. For a crystalline compound like this compound, ssNMR could provide information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions in the solid state.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The spectrum of the related compound, 2-aminoterephthalic acid, shows characteristic bands for the amino group, carbonyl group, and aromatic ring. google.com

Expected Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 600 - 800 |

The strong absorption band for the C=O stretch of the ester groups is typically one of the most prominent features in the spectrum. The N-H stretching vibrations of the primary amine usually appear as two distinct peaks in the 3300-3500 cm⁻¹ region.

ATR-FTIR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. The resulting spectrum is generally very similar to that obtained by traditional transmission FT-IR. An ATR-FTIR spectrum of this compound would provide the same valuable information about its functional groups. This technique is particularly useful for rapid and non-destructive analysis of a sample. The relative intensities of the peaks might differ slightly from a transmission spectrum, but the positions of the absorption bands would remain consistent, confirming the presence of the amine, ester, aromatic, and chloro functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₀H₁₀ClNO₄. chemscene.com

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). The calculated monoisotopic mass serves as a benchmark for experimental HRMS data. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment.

Table 1: Theoretical Isotopic Mass for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 10 | 120.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |

| Total | | | | 243.029837 |

An experimental HRMS analysis would be expected to yield a mass value extremely close to this calculated theoretical mass, typically within a few parts per million (ppm), thus confirming the molecular formula of C₁₀H₁₀ClNO₄.

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules, allowing for their analysis with minimal fragmentation. In the positive ion mode of ESI-MS, this compound would be expected to be detected as the protonated molecule, [M+H]⁺.

Given the molecular weight of approximately 243.64 g/mol , the primary ion observed in the ESI-MS spectrum would be at an m/z corresponding to [C₁₀H₁₀ClNO₄ + H]⁺. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope (approximately one-third the intensity of the ³⁵Cl peak) appearing at M+2.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the substituted benzene (B151609) ring.

The aromatic ring, along with the amino (-NH₂) and two methoxycarbonyl (-COOCH₃) substituents, forms a chromophore. The presence of the electron-donating amino group and the electron-withdrawing methoxycarbonyl and chloro groups influences the energy of the π → π* and n → π* transitions. These transitions are typically observed in the UV region for substituted benzenes. The exact absorption maxima (λ_max) would need to be determined experimentally, but they are anticipated to be in the range of 200-400 nm. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy. The Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the vibrations of its functional groups.

Expected characteristic Raman shifts would include:

C-H stretching of the aromatic ring and methyl groups.

C=C stretching of the benzene ring.

C-N stretching of the amino group.

C=O stretching of the ester groups.

C-Cl stretching .

A study on the related compound, dimethyl phthalate (B1215562), utilized Raman spectroscopy to identify its characteristic vibrational modes, which were in excellent agreement with theoretical calculations. alchempharmtech.com A similar approach for this compound would allow for a detailed vibrational analysis and structural confirmation.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS analysis of this compound would provide detailed information about the constituent elements: carbon, oxygen, nitrogen, and chlorine.

The XPS spectrum would show distinct peaks corresponding to the core-level electrons of each element. High-resolution scans of these peaks would reveal information about the chemical environment (chemical state) of the atoms.

Table 2: Expected XPS Peak Analysis for this compound | Element | Core Level | Expected Chemical States and Corresponding Functional Groups | |---|---|---| | C 1s | C-C/C-H (aromatic), C-N, C-O, C=O | | O 1s | C=O, C-O | | N 1s | C-NH₂ | | Cl 2p | C-Cl |

For example, the C 1s spectrum could be deconvoluted into multiple peaks representing the different types of carbon atoms in the molecule: the carbons of the aromatic ring, the carbon attached to the nitrogen, the carbons of the ester groups (both C-O and C=O), and the methyl carbons. The binding energies of these peaks provide a fingerprint of the molecule's chemical structure.

Crystallographic Studies of Dimethyl 2 Amino 5 Chloroterephthalate and Its Crystalline Derivatives

Single-Crystal X-ray Diffraction (SCXRD) Analysis

No published single-crystal X-ray diffraction studies were found for Dimethyl 2-amino-5-chloroterephthalate. Therefore, analysis of its specific molecular conformation, stereochemistry, intermolecular interactions, and crystal packing is not possible at this time.

Data not available.

Data not available.

Data not available.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification

There are no available Powder X-ray Diffraction (PXRD) patterns or analyses for the bulk, isolated form of this compound. While the compound has been used in the synthesis of other materials which were subsequently analyzed by PXRD, the diffraction data in those cases represent the crystalline structure of the final product, not the precursor molecule itself. rsc.org

Relationship between Molecular Structure and Solid-State Organization

Without experimental crystallographic data from either SCXRD or PXRD for this compound, a scientifically accurate discussion on the relationship between its molecular structure and its solid-state organization cannot be formulated.

Computational Chemistry and Theoretical Investigations of Dimethyl 2 Amino 5 Chloroterephthalate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the electronic structure, predict spectroscopic signatures, and explore reaction pathways.

The electronic behavior of Dimethyl 2-amino-5-chloroterephthalate is dictated by the interplay of its constituent functional groups: the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and methoxycarbonyl (-COOCH3) groups attached to the benzene (B151609) ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. acs.org For aromatic compounds, the HOMO is often associated with the π-system of the ring and electron-donating substituents, while the LUMO is associated with the π*-system and electron-withdrawing groups.

In the case of this compound, the HOMO is expected to be delocalized over the benzene ring with significant contributions from the amino group, which possesses a lone pair of electrons. The LUMO, conversely, will likely be centered on the benzene ring and the two methoxycarbonyl groups. The presence of the chlorine atom, being electronegative, will also influence the energy and distribution of these orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation.

Charge Distribution: The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. In this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen atoms of the carbonyl groups and the chlorine atom, indicating their electron-rich nature and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The amino group's hydrogen atoms would exhibit a positive potential (blue), making them potential hydrogen bond donors. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's role in larger systems, such as polymers or crystals.

A hypothetical table of calculated electronic properties for this compound, based on typical DFT calculations for similar molecules, is presented below.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 2.5 - 3.5 D | Quantifies the overall polarity of the molecule. |

Note: These are estimated values for illustrative purposes and would require specific DFT calculations for confirmation.

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C=O stretching of the ester groups, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing the computed spectrum of the parent molecule, Dimethyl 2-aminoterephthalate, with its experimental IR spectrum can provide a baseline for the accuracy of the computational method. nih.govnist.gov The introduction of the chlorine atom would be expected to introduce a new vibrational mode corresponding to the C-Cl stretch and slightly shift the frequencies of adjacent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using DFT. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons and carbons would show distinct shifts due to the combined electronic effects of the amino, chloro, and ester substituents. Such predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

A comparison of experimental IR peak locations for the related Dimethyl aminoterephthalate and predicted values for this compound is shown below. chemicalbook.com

| Functional Group | Dimethyl aminoterephthalate (Experimental, cm⁻¹) | This compound (Predicted, cm⁻¹) |

| N-H Stretch | 3400 - 3200 | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |

| C=O Stretch | ~1720 | ~1725 |

| C-N Stretch | ~1300 | ~1290 |

| C-Cl Stretch | N/A | ~750 |

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes the synthesis of the molecule itself or its subsequent reactions. For instance, the synthesis often involves the nitration of a terephthalate (B1205515) precursor followed by reduction of the nitro group to an amine and subsequent chlorination.

DFT calculations can be used to model the potential energy surface of these reaction steps. This allows for the identification of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies. The activation energy is a critical parameter that determines the rate of a chemical reaction. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. For example, in the synthesis of related terephthalic acid derivatives via Diels-Alder reactions, DFT has been used to explore the role of catalysts and reaction intermediates. pnas.orgpnas.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules, molecular dynamics (MD) simulations allow for the study of the behavior of molecules in a condensed phase (liquid or solid) over time. MD simulations are particularly useful for understanding conformational flexibility and non-covalent intermolecular interactions.

For this compound, MD simulations could reveal the preferred orientations of the two methoxycarbonyl groups relative to the benzene ring. These ester groups can rotate around the C-C single bonds, leading to different conformers. MD simulations can explore the energy landscape of these rotations and determine the most stable conformations.

Furthermore, in a simulated bulk environment, MD can model the intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of another, as well as π-π stacking interactions between the aromatic rings. These interactions are fundamental to the packing of the molecules in a crystal lattice and the macroscopic properties of the material. Studies on polyethylene (B3416737) terephthalate (PET) have utilized MD simulations to understand polymer chain interactions and the diffusion of small molecules within the polymer matrix. chemrxiv.orgnih.gov These principles can be extrapolated to understand the interactions of the monomeric unit.

Prediction of Reactivity and Selectivity via Computational Models

In Silico Approaches for Molecular Design and Property Prediction

The ultimate goal of many computational chemistry studies is the in silico design of new molecules and materials with desired properties. slideshare.net this compound can be considered a building block, or monomer, for the synthesis of larger, functional molecules or polymers.

Computational tools can be used to virtually synthesize a library of derivatives by, for example, changing the substituents on the benzene ring or modifying the ester groups. The properties of these virtual compounds can then be rapidly screened using the methods described above (DFT, MD, QSAR). This allows chemists to prioritize the most promising candidates for actual laboratory synthesis, saving significant time and resources. chemrxiv.org For instance, if the goal is to design a new polymer with a high glass transition temperature, computational models could predict this property for a range of polymers made from different terephthalate monomers. Similarly, if the aim is to develop a new dye, time-dependent DFT (TD-DFT) could be used to predict the absorption spectra of various derivatives to identify those with the desired color. The design of novel enzymes for the degradation of plastics like PET is another area where in silico methods are being applied to screen for mutations that enhance catalytic activity. nih.govresearchgate.net

Applications of Dimethyl 2 Amino 5 Chloroterephthalate in Advanced Materials and Organic Synthesis

As a Building Block in Complex Organic Synthesis

The strategic placement of chloro, amino, and ester functional groups makes Dimethyl 2-amino-5-chloroterephthalate a valuable precursor in multi-step organic syntheses. Its reactivity allows for the systematic construction of more complex molecules with desired properties.

Precursor for Di-halogenated Terephthalate (B1205515) Derivatives

The aromatic amine functionality of this compound is particularly useful as it can be chemically transformed to introduce a second, different halogen atom onto the aromatic ring. This is typically achieved through a Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.gov

The process begins with the diazotization of the amino group using nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate. By treating this salt with a copper(I) halide, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), the diazonium group is replaced by a bromine or iodine atom, respectively. wikipedia.orgnih.govyoutube.com This yields a di-halogenated terephthalate derivative where the ring is substituted with both chlorine and another halogen. These di-halogenated compounds are valuable intermediates themselves for creating polymers and pharmaceutical scaffolds.

Table 1: Synthesis of Di-halogenated Terephthalate Derivatives

| Starting Material | Reagents | Potential Product |

| This compound | 1. NaNO₂, HBr (aq) 2. CuBr | Dimethyl 2-bromo-5-chloroterephthalate |

| This compound | 1. NaNO₂, HI (aq) 2. CuI | Dimethyl 2-iodo-5-chloroterephthalate |

Synthesis of Biologically Active Scaffolds and Advanced Intermediates

The structural motif of an amino- and chloro-substituted aromatic ring is a key feature in a number of biologically active molecules. Compounds with a similar core structure to this compound serve as crucial intermediates in the synthesis of modern agrochemicals. For instance, 2-amino-5-chloro-N,3-dimethylbenzamide is a vital precursor for producing ryanodine (B192298) receptor inhibitor insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole. google.comgoogle.com These insecticides are known for their high efficacy against a range of pests and their safety profile for non-target organisms. google.com

The synthesis pathways for these complex commercial products highlight the importance of the specific arrangement of substituents on the benzene (B151609) ring, which is achieved through multi-step processes starting from simpler, functionalized building blocks like this compound. google.com

Table 2: Application in Biologically Active Scaffolds

| Intermediate Class | Example of Final Product | Biological Activity |

| Substituted Amino-chloro benzamides/benzoates | Chlorantraniliprole | Insecticide (Ryanodine receptor inhibitor) |

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In materials science, this compound is a precursor to a multifunctional organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials built from metal ions or clusters connected by organic molecules. researchgate.net For use in MOF synthesis, the dimethyl ester groups are typically hydrolyzed to form 2-amino-5-chloroterephthalic acid, whose carboxylate groups then coordinate with metal centers.

As a Multifunctional Ligand in Metal-Organic Frameworks and Coordination Polymers

The resulting 2-amino-5-chloroterephthalate dianion acts as a multifunctional linker. The two carboxylate groups at opposite ends of the molecule are the primary binding sites that connect to metal nodes, forming the extended, porous network of the MOF. Simultaneously, the amino (-NH₂) and chloro (-Cl) groups are not involved in forming the primary framework structure. Instead, they project into the pores of the MOF, effectively functionalizing the internal surface. This dual role allows for the design of MOFs where the framework structure and pore chemistry can be tuned independently.

Influence of Amino and Chloro Substituents on MOF Topology, Structure, and Host-Guest Properties

The presence of both amino and chloro substituents on the terephthalate linker has a profound impact on the final properties of the MOF, influencing everything from the framework's structure to its interactions with guest molecules. researcher.lifemdpi.com

Amino Group (-NH₂): The amino group is a basic site. Its presence on the linker can significantly enhance the MOF's affinity for acidic molecules like carbon dioxide (CO₂). Furthermore, the reactive nature of the amine allows for post-synthetic modification, where additional functional molecules can be attached to the framework after its initial synthesis.

Chloro Group (-Cl): The chloro group influences the electronic properties and steric profile of the linker. Its electronegativity and size can alter the linker's orientation during the self-assembly process, potentially leading to different MOF topologies compared to unsubstituted linkers. It also modifies the hydrophobicity of the pores, which affects the framework's affinity for adsorbing water or nonpolar organic molecules. mdpi.com

The combination of a basic amine and a moderately hydrophobic chlorine atom creates a unique chemical environment within the MOF's pores. This can lead to enhanced selectivity in gas separation applications or provide specific binding sites for catalytic processes. researchgate.net The interplay between these functional groups allows for fine-tuning of the host-guest interactions within the material. researchgate.netresearcher.lifefrontiersin.org

Table 3: Research Findings on Substituent Effects in MOFs

| Substituent | Influence on MOF Properties | Research Focus |

| Amino (-NH₂) Group | Increases CO₂ adsorption capacity. Provides sites for post-synthetic modification. Enhances interactions with polar guests. | Optimizing gas separation and storage. Creating catalytic sites. |

| Chloro (-Cl) Group | Modifies framework topology and pore dimensions. Increases framework hydrophobicity. Affects thermal and chemical stability. | Tuning water adsorption. Separation of organic vapors. |

Mechanistic Insights into MOF Formation Utilizing Terephthalate Linkers

The formation of MOFs using terephthalate-based linkers is a process of molecular self-assembly. Metal ions and the organic linkers are typically dissolved in a solvent, and under heat, they spontaneously coordinate to form a crystalline solid. researchgate.net The geometry of the components dictates the final structure. Terephthalate is a linear, rigid linker, which often leads to highly symmetric and robust frameworks.

The mechanism involves the coordination of the carboxylate groups of the linker to the metal ions, forming what are known as secondary building units (SBUs). These SBUs are pre-organized clusters of metal ions and carboxylate groups. The SBUs then act as nodes, and the aromatic part of the terephthalate linker connects these nodes to build the extended 3D framework. The process is often reversible, which allows for "error-checking" during crystallization, leading to highly ordered materials with low defect densities. The specific functional groups on the terephthalate linker, like the amino and chloro groups, can influence the rate of formation and the stability of the final structure by altering the electronic properties of the carboxylate coordinating groups.

Use in Polymer Synthesis

Integration as a Monomer for Polyester (B1180765) Synthesis

No research was found that details the polycondensation of this compound with diols to form polyesters. Such a reaction would theoretically proceed via transesterification, with the methyl ester groups reacting with hydroxyl groups of a co-monomer to form ester linkages and release methanol (B129727). The presence of the amino and chloro substituents on the aromatic ring would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and potential for post-polymerization modification. However, no experimental data or specific examples are available in the searched resources.

Development of Specialty Polymers with Tunable Properties

The functional groups on this compound offer potential for creating specialty polymers. The amino group could be a site for further chemical reactions, and the chlorine atom could influence the polymer's flame retardancy or be a leaving group for nucleophilic substitution. These features could, in principle, allow for the tuning of properties like refractive index, gas permeability, or chemical resistance. Nevertheless, there are no published studies to substantiate these potential applications for this specific molecule.

Precursor for Dyes and Pigments Research

Role as a Diazonium Component in Azo Dye Synthesis

Aromatic amines are frequently used as diazonium components in the synthesis of azo dyes. The amino group of this compound could be diazotized using nitrous acid and then coupled with a suitable coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form an azo dye. The chlorine and ester groups would act as auxochromes, potentially influencing the color and fastness properties of the resulting dye. While this is a standard synthetic route for azo dyes, no literature specifically describes the use of this compound for this purpose or the properties of any dyes derived from it.

Future Research Directions and Perspectives on Dimethyl 2 Amino 5 Chloroterephthalate

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic amines often involves the reduction of a corresponding nitro compound. For the related Dimethyl aminoterephthalate, a common industrial method is the catalytic hydrogenation of Dimethyl 2-nitroterephthalate using a precious metal catalyst in an isopropanol (B130326) solvent. google.com This process operates under elevated temperature and pressure, typically 80-100°C and 0.3-2.5 MPa, to achieve high purity and yield. google.com

Future research will likely focus on creating more sustainable and "green" synthetic pathways for Dimethyl 2-amino-5-chloroterephthalate. This involves exploring alternatives to traditional solvents and developing more efficient catalytic systems. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comresearchgate.net

Key areas for development include:

Green Solvents: Replacing solvents like N,N-dimethylformamide (DMF) with more environmentally benign options such as ethyl acetate (B1210297) (EtOAc) or 2-MeTHF is a priority. unibo.itd-nb.info Research into solvent-free reaction conditions, potentially using mechanochemical methods like grinding, also presents a promising route to minimize environmental impact. mdpi.com

Advanced Catalysis: The development of novel catalysts is crucial. This includes exploring non-precious metal catalysts to reduce cost and environmental concerns associated with noble metals. google.com Furthermore, implementing flow chemistry systems, such as using an H-Cube® system with a reusable catalyst cartridge, can enhance safety and efficiency by generating hydrogen on-demand from water. unibo.it

Microwave-Assisted Synthesis: Microwave irradiation offers benefits such as significantly reduced reaction times, high yields, and simpler purification processes compared to conventional heating methods. mdpi.com Applying this technology could lead to more efficient syntheses of this compound and its precursors.

A comparative table illustrates a potential shift from a traditional to a greener synthetic approach.

| Parameter | Traditional Method (Inferred) | Future Sustainable Method |

| Precursor | Dimethyl 2-nitro-5-chloroterephthalate | Dimethyl 2-nitro-5-chloroterephthalate |

| Solvent | Isopropanol, DMF google.comunibo.it | Ethyl Acetate, 2-MeTHF, or Solvent-free mdpi.comunibo.itd-nb.info |

| Catalyst | Precious metal catalyst (e.g., Pd/C) google.comunibo.it | Non-precious metal catalyst or reusable catalyst cartridge unibo.it |

| Conditions | High temperature (80-100°C) and pressure google.com | Room temperature, Microwave-assisted, or Flow chemistry mdpi.comunibo.it |

| Waste Profile | Higher Process Mass Intensity (PMI) | Lower PMI, potential for solvent and catalyst recovery unibo.it |

Exploration of New Reactivity Pathways and Functional Group Transformations

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations. The aromatic amine is a key handle for derivatization, while the esters and chloro-substituent offer additional sites for modification.

Future research could investigate:

Amine Group Transformations: The amino group can undergo diazotization to be converted into other functionalities. It is also a prime candidate for N-H insertion reactions, coupling with diazo compounds to form new C-N bonds, a valuable strategy for synthesizing complex amines. d-nb.info Furthermore, it can be used in multicomponent reactions to construct heterocyclic systems, such as pyrroles, in a single step. researchgate.net

Ester Group Modifications: The dimethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or selectively saponified. They can also undergo transesterification to introduce different alkyl groups or be converted to amides, which is a key reaction in the synthesis of related agrochemicals like 2-amino-5-chloro-N,3-dimethylbenzamide. google.comwipo.int

Chlorine Atom Substitution: While nucleophilic aromatic substitution of the chlorine atom is typically challenging, its reactivity could be enhanced through the use of specific catalysts or by activating the aromatic ring, providing a pathway to novel derivatives.

Design and Synthesis of Advanced Derivatives with Tailored Chemical Functionality

Building on its reactivity, this compound is an ideal starting material for creating a library of advanced derivatives with specific, tailored functions. The strategic modification of its functional groups can lead to molecules designed for applications in medicine, agriculture, and materials science.

Examples of future synthetic targets include:

Bioactive Molecules: The structural motif of a substituted aminobenzoic acid is present in many biologically active compounds. By reacting the amine with various electrophiles or by converting the esters to amides, new derivatives can be synthesized and screened for potential therapeutic or pesticidal activity. researchgate.netrsc.orgmdpi.com The synthesis of the insecticide precursor 2-amino-5-chloro-N,3-dimethylbenzamide highlights this potential. wipo.int

Polymer Monomers: The dicarboxylic acid or diester functionality makes this compound a candidate for polymerization. Condensation with diamines could produce novel polyamides or polyimides with unique properties conferred by the chlorine and pendant amino group, such as enhanced thermal stability or specific binding capabilities.

MOF Linkers: Aminoterephthalic acids are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs). The amino group can be post-synthetically modified within the MOF structure. The chloro-substituent on this linker could tune the electronic properties and pore environment of the resulting MOF, making it suitable for specific gas storage or separation applications.

Application of Advanced Characterization Methodologies

A thorough understanding of the structural and electronic properties of this compound is essential for guiding its application. While standard techniques like NMR and mass spectrometry are routine, advanced characterization can provide deeper insights.

The crystal structure of the closely related 2-Aminoterephthalic acid dimethyl ester has been solved, revealing a monoclinic P2/c space group where molecules form centrosymmetric dimers via hydrogen bonding. researchgate.net A similar in-depth crystallographic study of the title compound is a critical future step.

| Characterization Technique | Information Gained | Relevance |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). researchgate.net | To understand how the chloro-substituent influences crystal packing and solid-state properties. |

| Solid-State NMR (ssNMR) | Information on polymorphism, molecular conformation, and dynamics in the solid state. | To identify and characterize different crystalline forms which may have different physical properties. |

| Computational Modeling (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), and prediction of reactivity. | To rationalize observed reactivity and guide the design of new derivatives with desired electronic properties. |

| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, and decomposition behavior. | Crucial for assessing its suitability as a monomer for high-performance polymers or other materials. |

Expanding Applications in Catalysis, Sensing, and Other Materials Science Fields

The inherent functionality of this compound makes it a promising candidate for a range of advanced applications that are yet to be explored.

Catalysis: The molecule can serve as a scaffold for developing new ligands for homogeneous catalysis. The amino group can be functionalized to create chelating systems capable of binding to transition metals, leading to catalysts for cross-coupling reactions or asymmetric synthesis.

Chemical Sensing: Derivatives of this compound could be designed as chemosensors. For example, incorporating it into a larger conjugated system could lead to a fluorescent molecule whose emission properties change upon binding to specific metal ions or anions, allowing for their detection.

Advanced Materials: As a building block, it can be used to create materials with tailored properties. Its incorporation into polymers could enhance flame retardancy due to the chlorine atom. As a linker in MOFs or other porous materials, it could create frameworks with specific affinities for capturing pollutants or for use in selective catalysis.

Q & A

Q. How can green chemistry principles minimize waste in the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.